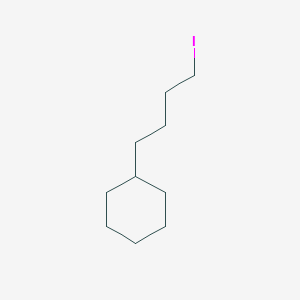

(4-Iodobutyl)cyclohexane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(4-Iodobutyl)cyclohexane” could involve reductive radical cyclisation conditions . This process might employ BEt3/O2 as the initiator and either Bu3SnH or TMS3SiH as the hydride source .Molecular Structure Analysis

The molecular formula of “(4-Iodobutyl)cyclohexane” is C10H19I . The structure of cyclohexane, a part of this compound, is strain-free, meaning neither angle strains nor torsional strains apply . This special stability is due to a unique conformation that it adopts .Chemical Reactions Analysis

The chemical reactions of “(4-Iodobutyl)cyclohexane” could involve the formation of 6-endo-cyclisation products . The reactions could be conducted in the presence of a chiral template with high enantiomeric excess .Applications De Recherche Scientifique

Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates

A study by Walker and Oestreich (2019) focused on the development of cyclohexa-1,4-diene-based surrogates for challenging compounds and their application in metal-free ionic transfer reactions. This research is pertinent due to its exploration of cyclohexane derivatives' roles in complex chemical reactions, potentially offering insights into the reactivity and applications of (4-Iodobutyl)cyclohexane in similar contexts (Walker & Oestreich, 2019).

Oxidation Catalyzed by Supramolecular Manganese(III) Porphyrins

Nunes et al. (2005) reported on the kinetics of cyclohexane oxidation, catalyzed by supramolecular manganese(III) porphyrin isomers. This study contributes to understanding the oxidation mechanisms of cyclohexane derivatives, which could be extrapolated to the oxidation behavior of (4-Iodobutyl)cyclohexane under similar catalytic conditions (Nunes et al., 2005).

Mechanism of Nucleophilic Substitution Reaction

Fujita et al. (2004) investigated the nucleophilic substitution reaction of cyclohexenyl iodonium salts and the regioselectivity of nucleophilic addition to the cyclohexyne intermediate. This research provides a detailed understanding of the reaction mechanisms involving cyclohexane derivatives, which could be relevant to studying (4-Iodobutyl)cyclohexane's chemical behavior in substitution reactions (Fujita et al., 2004).

High Selectivity in Cyclohexane Oxidation

Lemos et al. (2011) explored the high selectivity toward cyclohexanol in the oxidation of cyclohexane using manganese aminophenylporphyrins as catalysts. This study highlights the catalyst's role in directing oxidation products, which could provide insights into optimizing conditions for selective oxidation reactions involving (4-Iodobutyl)cyclohexane (Lemos et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

4-iodobutylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19I/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMPAXFOPHFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Iodobutyl)cyclohexane | |

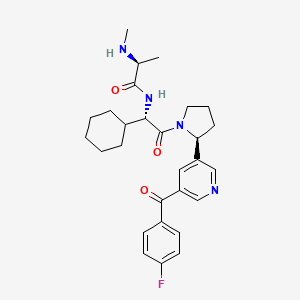

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)